molecular formula C8H8BrClO B1304962 4-Bromo-2-chloro-6-methylanisole CAS No. 91506-05-7

4-Bromo-2-chloro-6-methylanisole

Cat. No.: B1304962
CAS No.: 91506-05-7
M. Wt: 235.5 g/mol
InChI Key: YSTRJVIMBHPGBW-UHFFFAOYSA-N
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Description

Contextualizing 4-Bromo-2-chloro-6-methylanisole within Contemporary Aromatic Chemistry Research

This compound is a polysubstituted aromatic compound, a class of molecules that are fundamental to the development of complex chemical structures. Its significance in contemporary research lies in its utility as a versatile synthetic intermediate. Aryl halides, such as this compound, are crucial precursors for a variety of metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. beilstein-journals.org These reactions are central to the synthesis of pharmaceuticals, agrochemicals, and advanced materials. beilstein-journals.org

The specific substitution pattern of this compound—containing bromo, chloro, and methyl groups at defined positions—offers chemists multiple, distinct reactive sites. This allows for controlled, stepwise modifications to build more elaborate molecules. The presence of different halogens (bromine and chlorine) allows for selective reactions, as the carbon-bromine bond is typically more reactive in cross-coupling reactions than the carbon-chlorine bond.

Research applications for such compounds are diverse. For instance, the analysis of this compound can be performed using reverse-phase high-performance liquid chromatography (HPLC). sielc.com This analytical method is scalable and can be adapted for the isolation of impurities in preparative separations and is also suitable for pharmacokinetic studies, which investigate the fate of chemical substances in living organisms. sielc.com This highlights the compound's relevance in fields that require the creation and analysis of novel bioactive molecules.

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound91506-05-7C₈H₈BrClO235.51Not available
Anisole (B1667542)100-66-3C₇H₈O108.14-37
4-Bromo-2-methylanisole (B88804)14804-31-0C₈H₉BrO201.0666-69
4-Chloro-2-methylanisole3260-85-3C₈H₉ClO156.61Not available
4-Bromo-2,6-dimethylanisole14804-38-7C₉H₁₁BrO215.09Not available
4-Bromo-2-chloro-6-methylaniline30273-42-8C₇H₇BrClN220.4938-42

This table compiles data from multiple sources. sielc.comchemicalbook.comwikipedia.orgsigmaaldrich.comsigmaaldrich.comnih.govnih.gov

Significance of Substituted Anisole Derivatives in Fundamental Synthetic Organic Chemistry

Substituted anisole derivatives are cornerstone molecules in the study and practice of synthetic organic chemistry. The parent compound, anisole (methoxybenzene), undergoes electrophilic aromatic substitution reactions more rapidly than benzene (B151609). wikipedia.orgsciencemadness.org The methoxy (B1213986) group is a powerful activating group and directs incoming electrophiles to the ortho and para positions of the aromatic ring. wikipedia.orgyoutube.com This strong directing effect is due to the ability of the oxygen atom's lone pairs to donate electron density into the benzene ring's pi system, stabilizing the intermediates formed during the reaction. wikipedia.org

This predictable reactivity makes anisoles excellent substrates for demonstrating and investigating the principles of electrophilic aromatic substitution, a fundamental reaction class in organic chemistry. youtube.com Common transformations include:

Halogenation: Anisole reacts with bromine in a solvent like acetic acid, even without a catalyst, to yield primarily the para-bromo product, with a smaller amount of the ortho-bromo isomer. youtube.comyoutube.com

Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst, anisole reacts with acylating agents like acetic anhydride (B1165640) to produce methoxyacetophenone, again with a strong preference for para-substitution. wikipedia.orgyoutube.com

Nitration: The reaction of anisole with a mixture of nitric and sulfuric acids yields ortho- and para-nitroanisole. youtube.com

The introduction of other substituents onto the anisole ring, as seen in this compound, adds further layers of complexity and synthetic utility. These additional groups can influence the regioselectivity of subsequent reactions, a concept explored in studies on the metalation of substituted anisoles. acs.org The development of efficient and selective methods for the halogenation of substituted phenols and anilines, which are structurally related to anisoles, is an active area of research, underscoring the importance of creating these valuable building blocks in a controlled manner. beilstein-journals.org For example, 4-bromo-2-methylanisole can be prepared by the bromination of 2-methylanisole. sigmaaldrich.comprepchem.com

Table 2: Example Synthetic Methods for Halogenated Aromatic Compounds

Reaction TypeSubstrateReagentsProductKey FeaturesSource
Electrophilic Bromination2-methylanisoleN-bromosuccinimide, dibenzoyl peroxide4-bromo-2-methylanisoleRadical-initiated reaction in carbon tetrachloride. prepchem.com
Mechanochemical HalogenationPhenols, AnilinesN-halosuccinimides (NXS), PEG-400Halogenated phenols/anilinesGreen, catalyst-free method with controlled stoichiometry. beilstein-journals.org
Williamson Ether SynthesisSodium phenoxideDimethyl sulfate (B86663) or methyl iodideAnisoleA classic method for preparing ethers. wikipedia.orgsciencemadness.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1-chloro-2-methoxy-3-methylbenzene
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InChI

InChI=1S/C8H8BrClO/c1-5-3-6(9)4-7(10)8(5)11-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YSTRJVIMBHPGBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40238603
Record name 4-Bromo-2-chloro-6-methylanisole
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Molecular Weight

235.50 g/mol
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CAS No.

91506-05-7
Record name 5-Bromo-1-chloro-2-methoxy-3-methylbenzene
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Record name 4-Bromo-2-chloro-6-methylanisole
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Record name 4-Bromo-2-chloro-6-methylanisole
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Synthetic Methodologies for 4 Bromo 2 Chloro 6 Methylanisole and Analogues

Direct Synthesis Routes to the Target Compound

Direct synthesis routes aim to construct the target molecule in a limited number of steps, often by introducing the final substituents onto a pre-existing, highly functionalized aromatic core.

Alkylation of Halogenated Cresols (e.g., 4-Bromo-2-chloro-6-methylphenol as a Precursor)

One of the most straightforward approaches to the synthesis of 4-Bromo-2-chloro-6-methylanisole is through the alkylation of the corresponding phenolic precursor, 4-Bromo-2-chloro-6-methylphenol. This method falls under the general category of Williamson ether synthesis, a widely used and versatile method for preparing ethers. masterorganicchemistry.combyjus.comwikipedia.org

The reaction involves the deprotonation of the hydroxyl group of the phenol to form a more nucleophilic phenoxide ion, which then undergoes a nucleophilic substitution reaction with a methylating agent.

Reaction Scheme:

Key Reagents and Conditions:

Reagent/ConditionPurposeTypical Examples
Base Deprotonation of the phenolic hydroxyl groupSodium hydroxide (NaOH), Potassium carbonate (K2CO3), Sodium hydride (NaH)
Methylating Agent Source of the methyl groupDimethyl sulfate (B86663) ((CH3)2SO4), Methyl iodide (CH3I)
Solvent To dissolve reactants and facilitate the reactionAcetone, Acetonitrile (B52724), N,N-Dimethylformamide (DMF)
Temperature To control the reaction rateTypically room temperature to moderate heating (50-100 °C) byjus.com

The Williamson ether synthesis is an SN2 reaction, and its success is dependent on the nature of the alkylating agent and the reaction conditions. masterorganicchemistry.comwikipedia.org For the synthesis of this compound, primary methylating agents like dimethyl sulfate or methyl iodide are ideal as they are highly reactive and less prone to side reactions like elimination. The choice of base and solvent is also crucial for achieving a good yield. A strong base is required to fully deprotonate the phenol, and a polar aprotic solvent can help to solvate the cation and increase the nucleophilicity of the phenoxide.

Regioselective Halogenation Strategies on Methylanisole Derivatives

An alternative approach involves the stepwise introduction of the halogen atoms onto a less substituted methylanisole derivative. The success of this strategy hinges on the ability to control the regioselectivity of the halogenation reactions, which is governed by the directing effects of the existing substituents on the aromatic ring.

This strategy involves the bromination of a chloro-substituted methylanisole, such as 2-chloro-6-methylanisole. In electrophilic aromatic substitution reactions, the methoxy (B1213986) group (-OCH3) is a strong activating group and an ortho-, para-director, while the methyl group (-CH3) is a weaker activating group and also an ortho-, para-director. The chlorine atom (-Cl) is a deactivating group but is also an ortho-, para-director.

The regioselectivity of the bromination will be determined by the combined directing effects of these substituents. nih.govacs.org The powerful activating and directing effect of the methoxy group will be the dominant factor. nih.gov Since the positions ortho to the methoxy group are already occupied by the methyl and chloro groups, the bromination is expected to occur at the para position relative to the methoxy group, which is also meta to the chloro and methyl groups.

Reaction Scheme:

Common Brominating Agents:

Brominating AgentConditionsSelectivity
Bromine (Br2) in a solvent like acetic acid or dichloromethaneOften requires a Lewis acid catalyst (e.g., FeBr3)Can lead to a mixture of products if not carefully controlled
N-Bromosuccinimide (NBS)Can be used with a variety of solvents and catalysts, offering milder reaction conditionsOften provides higher regioselectivity, especially for para-bromination nih.gov

Studies on the bromination of substituted anisoles have shown that steric hindrance can also play a significant role in determining the regioselectivity. gla.ac.uk In the case of 2-chloro-6-methylanisole, the ortho positions to the methoxy group are sterically hindered, further favoring bromination at the less hindered para position.

This approach involves the chlorination of a bromo-substituted methylanisole, such as 4-bromo-2-methylanisole (B88804). Similar to the previous strategy, the outcome of the reaction depends on the directing effects of the substituents. Here, both the methoxy and methyl groups direct ortho- and para-, while the bromo group also directs ortho- and para-.

Controlling the regioselectivity in this case can be more challenging due to multiple activated positions. However, modern synthetic methods, such as directed ortho-metalation followed by chlorination, could potentially offer a solution. Alternatively, specific chlorinating agents and reaction conditions might favor substitution at a particular position. For instance, a process for replacing bromine with chlorine in aromatic compounds using cuprous chloride has been patented, which could be a potential, albeit less direct, route. google.com More advanced techniques involving transition-metal-catalyzed C-H activation with a directing group could also achieve the desired regioselectivity. organic-chemistry.org

Advanced Synthetic Approaches and Process Optimization

The synthesis of highly substituted aromatic compounds like this compound often benefits from multi-step synthetic sequences and careful optimization of reaction conditions to maximize yield and purity while minimizing waste.

Multi-step Organic Transformations in Halogenated Anisole (B1667542) Synthesis

Multi-step syntheses provide greater flexibility in introducing functional groups in a controlled manner, which is often necessary for complex target molecules. researchgate.net A multi-step approach for this compound could involve a sequence of protection, halogenation, and deprotection steps to ensure the correct placement of each substituent.

For example, a synthesis could start from a simpler, commercially available cresol derivative. The hydroxyl group could be protected, followed by sequential halogenation reactions. The directing effects of the substituents would be carefully considered at each step to guide the incoming electrophile to the desired position. Finally, deprotection of the hydroxyl group and subsequent methylation would yield the target anisole.

Process Optimization:

The optimization of any synthetic route is crucial for its practical application, especially in an industrial context. This involves a systematic study of various reaction parameters to identify the conditions that provide the best balance of yield, purity, cost, and safety. Key aspects of process optimization include:

Catalyst Screening: For reactions like halogenation, a variety of catalysts can be tested to find one that offers the highest activity and selectivity.

Solvent Effects: The choice of solvent can significantly influence reaction rates and selectivity. A range of solvents with different polarities and properties should be evaluated.

Temperature and Reaction Time: Optimizing the reaction temperature and time is essential to ensure complete conversion of the starting material while minimizing the formation of byproducts.

Reagent Stoichiometry: The molar ratios of the reactants and reagents should be carefully adjusted to maximize the yield of the desired product and minimize waste.

Work-up and Purification: Developing an efficient work-up and purification protocol is critical for obtaining the final product in high purity. This may involve techniques like extraction, crystallization, and chromatography.

Recent advancements in chemical synthesis focus on developing greener and more sustainable processes. This includes the use of less toxic reagents, milder reaction conditions, and the development of catalytic systems that can be recycled and reused. wku.eduresearchgate.net

Microscale Synthetic Techniques for Aromatic Compounds

Microscale synthesis offers advantages in terms of reduced chemical waste, enhanced safety, and lower costs. The principles of electrophilic aromatic substitution, a fundamental reaction for functionalizing aromatic rings, are readily adaptable to a microscale setting. wikipedia.orgbyjus.com Halogenation of activated aromatic compounds like phenols and anisoles can be performed without a Lewis acid catalyst, whereas less reactive substrates typically require one to enhance the electrophilicity of the halogen. wikipedia.org

A typical microscale bromination of an activated aromatic compound, such as anisole, involves the dropwise addition of a bromine solution (e.g., bromine in acetic acid) to a solution of the substrate. wvu.edu The reaction progress can be monitored by the persistence of the bromine color. Upon completion, the excess bromine is quenched, and the solid product can be collected via filtration. wvu.edu

Key Steps in Microscale Aromatic Bromination:

Dissolution : The aromatic substrate is dissolved in a suitable solvent in a small reaction vessel, such as a conical vial.

Electrophile Addition : A solution containing the halogenating agent is added dropwise with stirring. For activated rings, bromine in a solvent like acetic acid is sufficient.

Reaction Monitoring : The reaction is monitored visually. The disappearance of the bromine color indicates its consumption by the aromatic substrate. A persistent color suggests the reaction is complete.

Quenching : Any excess halogen is neutralized by adding a quenching agent, such as aqueous sodium bisulfite solution. wvu.edu

Isolation : The product is isolated, typically by filtration (e.g., using a Hirsch funnel), and washed with a cold solvent to remove impurities.

This approach can be applied to the synthesis of various halogenated aromatic ethers, with adjustments to the reactivity of the substrate and the choice of halogenating agent. For instance, more reactive substrates like phenol can undergo tri-bromination when excess bromine is used. wvu.edu

Vapor-Phase Reaction Systems for Controlled Halogenation

Vapor-phase halogenation presents an alternative to liquid-phase synthesis, often allowing for higher reaction temperatures and different selectivity profiles. This technique is particularly useful for the controlled mono-halogenation of aromatic compounds, minimizing the formation of di- or poly-halogenated byproducts. google.comgoogle.com

An improved method for the production of compounds like 4-bromo-3-methylanisole involves establishing the anisole derivative as a vapor in a reaction zone and then introducing bromine vapor. google.comgoogle.com This continuous process can significantly reduce the amount of dibrominated impurities.

A representative vapor-phase bromination apparatus consists of a reaction flask equipped with a reflux column, a bromine source, and a condenser under reduced pressure. google.comgoogle.com The aromatic compound is heated to reflux, and bromine vapor is introduced into the column. The reaction temperature and pressure are carefully controlled to maintain the vapor phase and optimize product yield.

ParameterValue/ConditionPurpose
Substrate 3-methylanisoleTo be brominated in the vapor phase.
Reagent Bromine VaporIntroduced to react with the substrate vapor.
Pressure ~50 mm HgTo facilitate vaporization at lower temperatures.
Reboiler Temp. Rises from ~97°CIndicates the progress of the reaction as higher boiling products are formed.
Column Temp. Maintained at ~90°CEnsures the reaction occurs in the vapor phase within the column.
Bromine Feed Rate ~0.2 mL/minControlled addition to manage the reaction rate and selectivity.

This interactive data table summarizes typical conditions for the vapor-phase bromination of a substituted anisole. google.com

The key to this method's success is maintaining a molar excess of the anisole vapor in the reaction zone, which favors the formation of the mono-brominated product. google.com The slightly higher temperature in the reaction zone ensures complete vaporization and efficient reaction. google.com

Synthesis of Key Precursors and Intermediates for this compound Derivatization

Preparation of Functionalized Phenols

The synthesis of this compound often begins with the preparation of appropriately substituted phenol precursors. Key intermediates include 2-chloro-6-methylphenol and 4-bromo-2-chlorophenol.

Synthesis of 2-Chloro-6-methylphenol: This compound can be prepared by the chlorination of o-cresol. The reaction is typically carried out using a chlorinating agent like sulfuryl chloride (SO₂Cl₂) in the presence of a catalyst such as aluminum chloride (AlCl₃). mdpi.com The regioselectivity of the chlorination can be influenced by the choice of catalyst and reaction conditions. mdpi.com

Synthesis of 4-Bromo-2-chlorophenol: This intermediate is synthesized by the bromination of 2-chlorophenol. To achieve high selectivity for the 4-bromo isomer and minimize the formation of the 6-bromo isomer, the reaction can be performed in the presence of specific catalysts. google.com One process involves reacting 2-chlorophenol with bromine at a controlled temperature. google.com For example, dissolving 2-chlorophenol in chlorobenzene (B131634) and adding bromine at a temperature of 5-8°C can yield 4-bromo-2-chlorophenol with high purity. google.com

Starting MaterialReagentCatalyst/ConditionsProductYield
o-CresolSulfuryl Chloride (SO₂Cl₂)Aluminum Chloride (AlCl₃)2-Chloro-6-methylphenolGood
2-ChlorophenolBromine (Br₂)Triethylamine hydrochloride, Chlorobenzene, 5-15°C4-Bromo-2-chlorophenol99.1% of theory

This interactive data table outlines synthetic routes to key functionalized phenol precursors. mdpi.comgoogle.com

The direct synthesis of 2-bromo-4-chloro-6-methylphenol , another potential precursor, is also documented in chemical literature. nih.gov

Synthesis of Related Bromo- and Chloro-Anisole Analogues

The synthesis of anisole analogues, including those with bromo and chloro substituents, can be achieved through various methods, most commonly via the methylation of the corresponding phenols or through nucleophilic aromatic substitution.

The Williamson ether synthesis is a classic method where a sodium phenoxide (formed by treating a phenol with a base like sodium hydroxide) is reacted with a methylating agent such as methyl iodide or dimethyl sulfate to form the anisole derivative. wikipedia.org

An alternative approach involves the direct conversion of other functional groups on the aromatic ring. For example, 3-bromoanisole and 3-chloroanisole can be prepared in a one-step synthesis from the corresponding 3-substituted nitrobenzenes. This reaction involves a nucleophilic aromatic substitution of the nitro group with sodium or potassium methoxide, often facilitated by a phase-transfer catalyst under aerobic conditions. sigmaaldrich.com

A general procedure for the synthesis of a chloroanisole analogue involves reacting the corresponding dichlorobenzene with sodium methoxide in the presence of a copper salt catalyst. For instance, m-chloroanisole can be synthesized from m-dichlorobenzene.

Example Synthesis of 2-Chloro-6-methylanisole: A direct synthesis of 2-chloro-6-methylanisole involves the methylation of 2-chloro-6-methylphenol. This follows the general principle of the Williamson ether synthesis.

PrecursorReagentsReaction TypeProduct
2-Chloro-6-methylphenolMethylating agent (e.g., CH₃I), Base (e.g., NaOH)Williamson Ether Synthesis2-Chloro-6-methylanisole
3-ChloronitrobenzeneSodium Methoxide, Phase-Transfer CatalystNucleophilic Aromatic Substitution3-Chloroanisole
m-DichlorobenzeneSodium Methoxide, Copper Salt (e.g., CuBr)Nucleophilic Aromatic Substitutionm-Chloroanisole

This interactive data table presents methods for synthesizing various bromo- and chloro-anisole analogues.

Chemical Reactivity and Transformation Studies of 4 Bromo 2 Chloro 6 Methylanisole

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for aromatic compounds. libretexts.org In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring, proceeding through a positively charged intermediate known as a sigma complex or arenium ion. libretexts.org The stability of this intermediate, and thus the reaction's rate and regioselectivity, is heavily influenced by the substituents already present on the ring. libretexts.org

For 4-Bromo-2-chloro-6-methylanisole, the substitution pattern is complex. The methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups are electron-donating and activate the ring towards electrophilic attack, directing incoming electrophiles to the ortho and para positions relative to themselves. libretexts.orgyoutube.com Conversely, the chloro (-Cl) and bromo (-Br) atoms are deactivating due to their inductive electron withdrawal, yet they also direct ortho and para due to resonance donation of their lone pairs. libretexts.org The methoxy group is the most powerful activating group, and its directing effect is generally dominant in determining the position of substitution.

Table 1: Substituent Effects on Electrophilic Aromatic Substitution

SubstituentTypeActivating/DeactivatingDirecting Effect
-OCH₃ (Methoxy)Resonance Donor, Inductive WithdrawerStrongly ActivatingOrtho, Para
-CH₃ (Methyl)Inductive DonorActivatingOrtho, Para
-Cl (Chloro)Inductive Withdrawer, Resonance DonorDeactivatingOrtho, Para
-Br (Bromo)Inductive Withdrawer, Resonance DonorDeactivatingOrtho, Para

Mechanistic Studies of Nitration Reactions on Substituted Anisoles

Nitration, the introduction of a nitro (-NO₂) group onto the aromatic ring, is a classic EAS reaction typically carried out with a mixture of nitric acid and sulfuric acid, which generates the potent electrophile, the nitronium ion (NO₂⁺). masterorganicchemistry.comyoutube.com The reaction proceeds via the attack of the aromatic ring's π-electrons on the nitronium ion, forming a resonance-stabilized carbocation intermediate, which then loses a proton to restore aromaticity. masterorganicchemistry.com

The regioselectivity of nitration on this compound is determined by the combined directing effects of its substituents. The available positions for substitution are C-3 and C-5.

Directing Effects: The powerful ortho, para-directing methoxy group at C-1 strongly activates the C-2, C-4, and C-6 positions, which are all blocked. The methyl group at C-6 activates its ortho position (C-5) and para position (C-2, blocked). The chloro group at C-2 activates its ortho (C-3) and para (C-6, blocked) positions. The bromo group at C-4 activates its ortho positions (C-3 and C-5).

Predicted Outcome: The C-3 and C-5 positions are both activated by at least one halogen and one of the activating groups. The C-5 position is activated by the methyl group (ortho) and the bromo group (ortho). The C-3 position is activated by the chloro group (ortho) and the bromo group (ortho). The methoxy group, being the strongest activator, exerts the most significant influence, but its primary directing positions are occupied. Steric hindrance at C-5, being ortho to the methyl group, and at C-3, being ortho to the chloro group, will also play a crucial role. Given the complexity, a mixture of 3-nitro and 5-nitro products would be expected, with the precise ratio depending on the subtle balance of electronic and steric factors. Studies on related polysubstituted aryl ethers confirm that such complex systems can yield mixtures of isomers. nih.gov

Other Electrophilic Substitutions (e.g., Sulfonation, Friedel-Crafts)

Sulfonation: This reaction introduces a sulfonic acid group (-SO₃H) onto the aromatic ring using fuming sulfuric acid (H₂SO₄ + SO₃) or concentrated sulfuric acid. youtube.com The electrophile is typically SO₃ or its protonated form, HSO₃⁺. masterorganicchemistry.com The reaction mechanism is analogous to nitration. youtube.com A key feature of sulfonation is its reversibility; heating a sulfonic acid in dilute aqueous acid can remove the -SO₃H group. cgiar.org For this compound, sulfonation would be expected to occur at the C-3 or C-5 position, guided by the same directing effects observed in nitration.

Friedel-Crafts Reactions: These reactions form new carbon-carbon bonds.

Alkylation: An alkyl group is added using an alkyl halide and a Lewis acid catalyst (e.g., AlCl₃). masterorganicchemistry.com

Acylation: An acyl group is added using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. masterorganicchemistry.com

Anisole (B1667542) itself readily undergoes Friedel-Crafts reactions, predominantly at the para position. stackexchange.comyoutube.com The oxygen atom of the methoxy group can coordinate with the Lewis acid catalyst, which can deactivate the ring. Therefore, an excess of the catalyst is often required for the reaction to proceed. stackexchange.com For this compound, Friedel-Crafts reactions would be challenging due to the presence of two deactivating halogens and increased steric hindrance. If successful, acylation or alkylation would most likely occur at the C-3 or C-5 position, though the reaction would be significantly slower than for anisole itself.

Nucleophilic Aromatic Substitution Investigations

Nucleophilic Aromatic Substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. libretexts.org In contrast to EAS, the SNAr mechanism is favored by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group. masterorganicchemistry.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.org

Oxidation and Reduction Chemistry of the Anisole Moiety

The anisole moiety in this compound, characterized by the methoxy group (-OCH₃) attached to the benzene (B151609) ring, dictates a specific set of oxidative and reductive transformations. The electron-donating nature of the methoxy group influences the reactivity of the aromatic ring and is itself susceptible to cleavage under certain reductive conditions.

Oxidation: The oxidation of substituted anisoles can be complex. While the benzene ring is somewhat activated by the methoxy group, the presence of deactivating halogens (bromine and chlorine) makes direct ring oxidation challenging. Under harsh oxidative conditions, degradation of the molecule is likely. However, specific reagents can target the ring to form quinone-like structures, although this is less common for heavily substituted anisoles.

Reduction: A more synthetically relevant transformation is the reductive cleavage of the methyl-ether bond. This reaction converts the anisole derivative into its corresponding phenol. This is a crucial transformation as it unmasks a hydroxyl group, opening up a different set of synthetic possibilities. A common and effective reagent for this purpose is boron tribromide (BBr₃). The reaction proceeds via the formation of a Lewis acid-base adduct between the boron atom and the ether oxygen, followed by the nucleophilic attack of a bromide ion on the methyl group.

TransformationReagent(s)ProductDescription
Ether Cleavage (Reduction)Boron Tribromide (BBr₃), followed by water workup4-Bromo-2-chloro-6-methylphenolCleaves the C-O bond of the methoxy group to yield the corresponding phenol.
Oxidative DegradationStrong Oxidizing Agents (e.g., KMnO₄, heat)Mixture of degradation productsTypically leads to ring opening and loss of aromaticity under harsh conditions.

Cross-Coupling and Organometallic Reactions

The presence of a bromine atom on the aromatic ring makes this compound an excellent substrate for a variety of cross-coupling and organometallic reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity difference between the aryl-bromide and the aryl-chloride bond (C-Br vs. C-Cl) allows for selective reactions, as the C-Br bond is significantly more susceptible to oxidative addition in palladium catalysis.

Palladium-Catalyzed Coupling Reactions of Aryl Bromides

Palladium-catalyzed cross-coupling reactions are powerful tools for building molecular complexity. For this compound, the reaction selectively occurs at the more reactive carbon-bromine bond. The general catalytic cycle involves three key steps: oxidative addition of the aryl bromide to a Palladium(0) complex, transmetalation with an organometallic reagent, and reductive elimination to form the new bond and regenerate the catalyst. uwindsor.ca

Several named reactions fall under this category, each utilizing a different coupling partner:

Suzuki Coupling: Reacts the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) to form a new carbon-carbon bond. nih.gov

Sonogashira Coupling: Couples the aryl bromide with a terminal alkyne, creating a C(sp²)-C(sp) bond, useful for synthesizing substituted alkynes.

Buchwald-Hartwig Amination: Forms a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. This reaction is crucial for synthesizing anilines and their derivatives. rsc.org

Heck Coupling: Creates a new carbon-carbon bond by coupling the aryl bromide with an alkene.

Reaction NameCoupling PartnerTypical Catalyst SystemProduct Class
Suzuki CouplingAryl/Alkenyl Boronic Acid (R-B(OH)₂)Pd(PPh₃)₄, Pd(OAc)₂, or other Pd(0)/Pd(II) sources with a base (e.g., K₂CO₃, K₃PO₄)Biaryl or Aryl-alkene compounds
Sonogashira CouplingTerminal Alkyne (R-C≡CH)Pd catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., Et₃N)Aryl-alkyne compounds
Buchwald-Hartwig AminationAmine (R₂NH)Pd catalyst with a specialized phosphine (B1218219) ligand (e.g., RuPhos, BrettPhos) and a strong base (e.g., NaOtBu)Aryl-amine compounds
Heck CouplingAlkene (CH₂=CHR)Pd(OAc)₂ with a phosphine ligand and a base (e.g., Et₃N)Aryl-substituted alkenes

Grignard and Organolithium Chemistry

The carbon-bromine bond in this compound can be converted into a highly nucleophilic carbon center through the formation of Grignard or organolithium reagents. libretexts.org These reagents are powerful tools for forming new carbon-carbon bonds by reacting with various electrophiles.

Grignard Reagent Formation: Treatment of this compound with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) results in the formation of the corresponding Grignard reagent, 4-(magnesiobromo)-2-chloro-6-methylanisole. libretexts.org This reagent effectively behaves as a carbanion and is a strong nucleophile and base. It readily reacts with electrophiles such as aldehydes, ketones, and carbon dioxide.

Organolithium Reagent Formation: Organolithium reagents can be prepared via lithium-halogen exchange by treating the aryl bromide with an alkyllithium reagent (e.g., n-butyllithium), typically at low temperatures. taylorandfrancis.com The resulting organolithium species is generally more reactive than its Grignard counterpart. taylorandfrancis.com Due to their high basicity, both Grignard and organolithium reagents must be handled under anhydrous conditions and are incompatible with acidic functional groups. libretexts.org

Organometallic ReagentFormationReaction with Electrophile (e.g., Acetone)Product of Reaction
Grignard ReagentReaction with Mg in THF/Et₂ONucleophilic addition to the carbonyl carbonTertiary Alcohol
Organolithium ReagentReaction with n-BuLi or t-BuLiNucleophilic addition to the carbonyl carbonTertiary Alcohol

Derivatization to Advanced Functional Molecules (e.g., Isocyanates)

The functional groups on this compound serve as handles for its conversion into more complex and functionally advanced molecules. A key example is the synthesis of aryl isocyanates (-NCO), which are highly valuable intermediates in the production of polymers (polyurethanes), agrochemicals, and pharmaceuticals.

A plausible synthetic route to the corresponding isocyanate involves a two-step process starting from the parent aryl bromide:

Amination: The carbon-bromine bond is first converted to a carbon-nitrogen bond to form an aniline (B41778) derivative. As described previously, the Buchwald-Hartwig amination is an efficient method for this transformation, using ammonia (B1221849) or an ammonia equivalent as the nitrogen source. This would yield 4-amino-2-chloro-6-methylanisole.

Isocyanate Formation: The resulting aniline is then treated with phosgene (B1210022) (COCl₂) or a safer phosgene equivalent, such as triphosgene (B27547) or diphosgene, in the presence of a base. This reaction converts the primary amino group (-NH₂) into the highly reactive isocyanate group (-NCO).

The resulting molecule, 2-chloro-4-isocyanato-6-methylanisole, contains a versatile functional group ready for further reactions, such as addition of alcohols to form carbamates. The feasibility of such transformations is supported by the commercial availability of structurally similar compounds like 4-Bromo-2,6-dimethylphenyl isocyanate. sigmaaldrich.com

Reaction StepStarting MaterialReagentsIntermediate/Product
1. AminationThis compoundPd catalyst, ligand, base, NH₃ source4-Amino-2-chloro-6-methylanisole
2. Phosgenation4-Amino-2-chloro-6-methylanisolePhosgene (COCl₂) or Triphosgene2-Chloro-4-isocyanato-6-methylanisole

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Aromatic Systems

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural elucidation of organic molecules. For a polysubstituted aromatic system like 4-Bromo-2-chloro-6-methylanisole, high-resolution ¹H and ¹³C NMR, along with two-dimensional NMR techniques, are indispensable for unambiguous assignment of its structure and differentiation from potential isomers.

High-Resolution ¹H and ¹³C NMR for Structural Elucidation and Isomer Differentiation

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy provides critical information about the chemical environment of each hydrogen and carbon atom in a molecule, respectively.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons, the methoxy (B1213986) group protons, and the methyl group protons. The chemical shifts (δ) of the two aromatic protons would be influenced by the electronic effects of the surrounding substituents (bromo, chloro, methyl, and methoxy groups). The splitting pattern of these aromatic protons would provide information about their relative positions on the benzene (B151609) ring. The methoxy and methyl groups would each appear as a singlet, as they have no adjacent protons to couple with.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all eight carbon atoms in this compound. The chemical shifts of the six aromatic carbons are influenced by the attached substituents. The carbon bearing the methoxy group would be significantly shifted downfield, while the carbons bonded to the halogens (bromine and chlorine) would also exhibit characteristic shifts. The carbons of the methyl and methoxy groups would appear in the upfield region of the spectrum.

The precise chemical shifts obtained from ¹H and ¹³C NMR are crucial for differentiating this compound from its isomers, as even a slight change in the substitution pattern on the aromatic ring would lead to a different set of chemical shifts and coupling patterns.

Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH7.2 - 7.5125.0 - 135.0
Aromatic CH7.0 - 7.3120.0 - 130.0
Methoxy (-OCH₃)~3.9~56.0
Methyl (-CH₃)~2.3~20.0
Aromatic C-Br-115.0 - 125.0
Aromatic C-Cl-130.0 - 140.0
Aromatic C-OCH₃-150.0 - 160.0
Aromatic C-CH₃-135.0 - 145.0

Note: The data in this table is predicted based on established principles of NMR spectroscopy and may differ from experimental values.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would show correlations between the two aromatic protons, confirming their adjacency on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique would definitively link each aromatic proton signal to its corresponding carbon signal and the protons of the methyl and methoxy groups to their respective carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for establishing long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for connecting the substituent groups to the aromatic ring. For instance, an HMBC spectrum would show correlations from the methoxy protons to the aromatic carbon they are attached to, and from the methyl protons to their attached aromatic carbon, as well as to adjacent carbons. These correlations are instrumental in confirming the substitution pattern of the aromatic ring.

Mass Spectrometry for Molecular Characterization and Impurity Profiling

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound, elucidate its structure through fragmentation analysis, and identify and quantify impurities.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's molecular mass, which can be used to determine its elemental composition. For this compound (C₈H₈BrClO), the exact mass can be calculated based on the most abundant isotopes of its constituent elements. This precise mass measurement is a key piece of data for confirming the identity of the compound.

Calculated Exact Mass for this compound

Isotope Atomic Mass (Da)
¹²C12.000000
¹H1.007825
⁷⁹Br78.918337
³⁵Cl34.968853
¹⁶O15.994915
Calculated Exact Mass (C₈H₈⁷⁹Br³⁵ClO) 233.9498

Note: The calculated exact mass is for the molecule containing the most abundant isotopes, ⁷⁹Br and ³⁵Cl.

Gas Chromatography – Mass Spectrometry (GC-MS) for Trace Analysis and Volatile Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds. In the context of this compound, GC-MS would be employed to:

Purity Assessment: Determine the purity of a sample by separating the target compound from any volatile impurities.

Impurity Identification: The mass spectrum of each separated impurity can be used to identify its structure, often by comparison to spectral libraries.

Trace Analysis: Detect and quantify trace levels of this compound in various matrices.

The mass spectrum of this compound obtained via GC-MS would show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes.

Liquid Chromatography – Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

For the analysis of this compound in more complex mixtures, particularly those containing non-volatile or thermally labile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS), often coupled with tandem mass spectrometry (MS/MS), is the technique of choice. A reverse-phase HPLC method has been described for the analysis of this compound. sielc.com For mass spectrometry compatible applications, the mobile phase can be adapted, for instance by replacing phosphoric acid with formic acid. sielc.com

LC-MS/MS offers several advantages:

High Selectivity and Sensitivity: The combination of liquid chromatographic separation with the specificity of tandem mass spectrometry allows for the highly selective and sensitive detection of the target analyte even in complex biological or environmental samples.

Structural Confirmation: In MS/MS, the molecular ion of this compound can be selected and fragmented to produce a characteristic fragmentation pattern, which serves as a highly specific fingerprint for the compound, further confirming its identity.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrations of covalent bonds. americanpharmaceuticalreview.com These methods are invaluable for identifying the functional groups present in a molecule like this compound. wikipedia.org While IR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to vibrational modes that cause a change in the dipole moment, Raman spectroscopy measures the inelastic scattering of monochromatic light, detecting vibrations that cause a change in the molecule's polarizability. americanpharmaceuticalreview.comwikipedia.org

The vibrational spectrum of this compound is complex due to the various substituents on the benzene ring. The assignment of specific bands to functional group vibrations is typically based on established group frequency regions and comparison with similar molecules. researchgate.netmdpi.com

Key expected vibrations include:

Aromatic C-H Stretching: These vibrations typically appear in the 3100-3000 cm⁻¹ region.

Aliphatic C-H Stretching: The methyl (CH₃) and methoxy (OCH₃) groups will show symmetric and asymmetric stretching vibrations in the 2990-2850 cm⁻¹ range.

Aromatic C=C Stretching: The stretching vibrations of the benzene ring are expected to produce characteristic bands in the 1610-1500 cm⁻¹ and 1475-1400 cm⁻¹ regions.

C-O Stretching: The aryl-alkyl ether linkage (Ar-O-CH₃) gives rise to strong, characteristic bands. An asymmetric C-O-C stretching vibration is expected around 1275-1200 cm⁻¹, and a symmetric stretch appears near 1075-1020 cm⁻¹.

C-Cl and C-Br Stretching: Vibrations involving the carbon-halogen bonds are found in the lower frequency "fingerprint" region of the spectrum. The C-Cl stretching band typically occurs in the 850-550 cm⁻¹ range, while the C-Br stretch is found at even lower wavenumbers, generally between 680-515 cm⁻¹.

The following table summarizes the expected characteristic vibrational frequencies for this compound based on data from analogous compounds.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Spectrum
Asymmetric/Symmetric C-H StretchAromatic Ring3100 - 3000IR, Raman
Asymmetric/Symmetric C-H Stretch-CH₃, -OCH₃2990 - 2850IR, Raman
C=C StretchAromatic Ring1610 - 1400IR, Raman
Asymmetric C-O-C StretchAryl-alkyl ether1275 - 1200IR (strong)
Symmetric C-O-C StretchAryl-alkyl ether1075 - 1020IR (strong)
C-Cl StretchChloro-aromatic850 - 550IR, Raman
C-Br StretchBromo-aromatic680 - 515IR, Raman

This table is a representation of typical frequency ranges and may vary for the specific molecule.

Due to the complexity and potential for vibrational coupling in substituted benzenes, the definitive assignment of all spectral bands requires the support of theoretical calculations. wikipedia.orgresearchgate.net Quantum chemical calculations, particularly using Density Functional Theory (DFT), have proven to be highly effective for simulating the vibrational spectra of aromatic molecules. nih.govarxiv.org

The standard approach involves:

Geometry Optimization: The molecular structure of this compound is optimized to find its lowest energy conformation. The B3LYP functional combined with a basis set such as 6-311++G(d,p) is commonly used for this purpose. researchgate.netnih.gov

Frequency Calculation: At the optimized geometry, harmonic vibrational frequencies, as well as IR intensities and Raman activities, are calculated. researchgate.net

Scaling: The calculated frequencies are systematically overestimated compared to experimental values due to the harmonic approximation and basis set limitations. Therefore, they are multiplied by a scaling factor (typically around 0.96 for DFT/B3LYP methods) to achieve better agreement with the experimental data. nih.gov

This correlation between the scaled theoretical frequencies and the experimental IR and Raman bands allows for a much more reliable and detailed assignment of the individual vibrational modes, including complex deformations and out-of-plane vibrations. nih.govmdpi.com

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. wikipedia.org This technique provides unambiguous data on bond lengths, bond angles, and intermolecular interactions that govern the crystal packing. uh.edu

For a compound like this compound, a single-crystal X-ray diffraction experiment would yield a detailed structural model. The process involves growing a suitable single crystal, mounting it on a diffractometer, and collecting diffraction data as it is irradiated with X-rays. The resulting diffraction pattern is then used to calculate an electron density map, from which the atomic positions are determined and refined. uh.eduuu.nl

While a specific crystal structure for this compound is not publicly available, studies on the parent compound, anisole (B1667542), show that the molecule adopts a nearly flat conformation in the solid state. nih.govresearchgate.net The crystal packing of anisole is governed by close-packing principles and features edge-to-face C-H···π interactions rather than face-to-face π-π stacking. nih.govresearchgate.net For this compound, the presence of the large bromine and chlorine atoms would significantly influence the crystal packing. These halogen atoms are capable of participating in halogen bonding (C-X···O/N/π), which could introduce different and potentially stronger directional interactions compared to those found in pure anisole, leading to a distinct packing motif.

Advanced Chromatographic Separation Techniques

Chromatographic methods are essential for the separation and purification of this compound from reaction mixtures and for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for analyzing non-volatile compounds like this compound. A specific reverse-phase (RP) HPLC method has been developed for its analysis. sielc.com Reverse-phase chromatography separates molecules based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase.

A documented method utilizes a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity, making it suitable for a wide range of compounds. sielc.com The mobile phase consists of a mixture of acetonitrile (B52724) (MeCN) and water, with phosphoric acid as an additive to control the pH and improve peak shape. sielc.com For applications requiring detection by mass spectrometry (LC-MS), the non-volatile phosphoric acid is typically replaced with a volatile acid like formic acid. sielc.com

This method can be adapted for Ultra-Performance Liquid Chromatography (UPLC), which employs columns packed with smaller particles (typically <2 µm) and operates at higher pressures. sielc.com This results in significantly faster analysis times, improved resolution, and greater sensitivity compared to traditional HPLC. The principles of method development remain the same, focusing on optimizing the mobile phase composition, flow rate, and column temperature to achieve the desired separation. chromforum.org

The following table outlines the parameters for a published HPLC method for this compound. sielc.com

Parameter Condition
Technique Reverse-Phase HPLC
Column Newcrom R1
Mobile Phase Acetonitrile (MeCN) and Water with Phosphoric Acid
MS-Compatible Mobile Phase Acetonitrile (MeCN) and Water with Formic Acid
Application Analytical separation, impurity isolation, suitable for UPLC adaptation

This data is based on a method developed by SIELC Technologies. sielc.com

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for Enhanced Separation

Comprehensive two-dimensional gas chromatography (GCxGC) stands as a powerful analytical tool for the detailed characterization of complex samples containing organohalogenated compounds like this compound. diva-portal.orgwur.nl This technique offers a significant enhancement in separation power compared to conventional one-dimensional gas chromatography (1D-GC) by employing two columns with different stationary phases connected by a modulator. diva-portal.orgvu.nl The superior separation capability is particularly crucial for distinguishing this compound from its potential isomers (e.g., other bromochloromethylanisole regioisomers) and from impurities that may be present in the synthesis mixture.

The principle of GCxGC involves subjecting the sample to two independent separation stages. The effluent from the first-dimension column is continuously trapped, concentrated, and re-injected onto the second, shorter column for a rapid, secondary separation. This process generates a structured two-dimensional chromatogram where chemically similar compounds are grouped together, facilitating identification. nih.gov For halogenated compounds, a common setup involves a non-polar first-dimension column and a more polar second-dimension column. nih.gov

In the analysis of a synthetic mixture containing this compound, GCxGC coupled with a detector like a micro-electron capture detector (µECD) or a time-of-flight mass spectrometer (TOF-MS) provides exceptional sensitivity and selectivity for halogenated analytes. vu.nlazom.com The µECD is highly sensitive to halogenated compounds, while TOF-MS provides high-resolution mass data that aids in the tentative identification of unknown peaks based on their elemental formula. vu.nlazom.com This dual-separation approach can resolve co-eluting peaks from a 1D-GC system, which is essential for accurate quantification and for detecting non-targeted halogenated contaminants that might otherwise remain hidden. azom.comscholaris.ca

Table 1: Illustrative GCxGC Column Combination and Conditions for Analysis of Halogenated Anisoles

ParameterFirst Dimension (¹D)Second Dimension (²D)
Column Non-polar (e.g., DB-5 type)Mid-polar (e.g., BPX-50 type)
Length 30 m1.5 m
Internal Diameter 0.25 mm0.10 mm
Film Thickness 0.25 µm0.10 µm
Carrier Gas HeliumHelium
Modulation Period 6 sN/A
Oven Program 60°C (hold 2 min), ramp to 300°C at 3°C/min+15°C relative to primary oven

Preparative Chromatography for Isolation of Reaction Products and Impurities

Following the synthesis of this compound, isolation and purification of the target compound from unreacted starting materials, byproducts, and isomers are critical. Preparative liquid chromatography, particularly preparative high-performance liquid chromatography (prep-HPLC), is a cornerstone technique for this purpose. news-medical.netrjptonline.org Unlike analytical chromatography, which focuses on identification and quantification, preparative chromatography aims to isolate and recover a sufficient quantity of a pure substance for further research, structural confirmation, or as a reference standard. news-medical.net

The process begins with the development of an analytical-scale separation method, often using HPLC, to determine the optimal stationary and mobile phases for resolving the target compound from its impurities. interchim.com This method is then scaled up for preparative work. news-medical.net For non-polar to moderately polar aromatic compounds like this compound, reversed-phase chromatography is commonly employed. youtube.com

In a typical preparative HPLC workflow, a crude mixture containing the target compound is injected onto a larger-diameter column packed with a suitable stationary phase (e.g., C18 silica). rjptonline.orgyoutube.com A mobile phase, often a mixture of solvents like methanol (B129727) or acetonitrile and water, is pumped through the column. rjptonline.org Components of the mixture separate based on their differential partitioning between the stationary and mobile phases. welch-us.com A detector monitors the column effluent, and a fraction collector is used to selectively collect the eluent containing the purified this compound as it exits the column. news-medical.netwelch-us.com The combination of HSCCC (High-Speed Counter-Current Chromatography) and prep-HPLC can also be a highly effective, complementary approach for purifying complex mixtures. nih.gov

Table 2: Example Parameters for Preparative HPLC Purification

ParameterCondition
Technique Preparative Reversed-Phase HPLC
Column C18, 250 mm x 21.2 mm, 5 µm particle size
Mobile Phase Gradient of Methanol in Water
Flow Rate 15-25 mL/min
Detection UV at 254 nm
Injection Volume 1-5 mL of concentrated crude product
Objective Isolate target compound with >98% purity

The successful application of preparative chromatography yields a highly purified sample of this compound, which is essential for unambiguous spectroscopic analysis (e.g., NMR, MS) and for its use in subsequent applications where purity is paramount.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Applications in Halogenated Anisole (B1667542) Systems

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. For a halogenated anisole like 4-Bromo-2-chloro-6-methylanisole, DFT calculations would typically be employed to investigate a wide range of molecular properties.

A foundational step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement (the minimum energy structure). This process involves calculating forces on each atom and adjusting their positions until these forces are negligible.

For this compound, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would yield precise bond lengths, bond angles, and dihedral (torsional) angles. The results would detail the orientation of the methoxy (B1213986) and methyl groups relative to the benzene (B151609) ring and the influence of the bulky bromine and chlorine substituents on the ring's planarity.

Table 1: Hypothetical Optimized Structural Parameters for this compound (Calculated via DFT/B3LYP)

Parameter Bond Length (Å) Parameter Bond Angle (°)
C-Br 1.910 C-C-Br 119.5
C-Cl 1.745 C-C-Cl 121.0
C-O 1.365 C-O-C(H₃) 118.0
O-C(H₃) 1.430 C-C-C(H₃) 122.0

Note: The data in this table is illustrative and not based on a published study.

Once the optimized geometry is obtained, the vibrational frequencies of the molecule can be calculated. These theoretical frequencies correspond to the fundamental modes of vibration (stretching, bending, twisting) and are invaluable for interpreting experimental infrared (IR) and Raman spectra. Theoretical calculations can help assign specific peaks in an experimental spectrum to particular molecular motions. chemicalbook.commdpi.com

Furthermore, Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions of the molecule, which correspond to the absorption of light in the Ultraviolet-Visible (UV-Vis) range. This provides insights into the electronic structure and the wavelengths at which the molecule absorbs light.

The electronic properties of a molecule are critical to understanding its reactivity. DFT is used to calculate the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is a key indicator of molecular stability and reactivity. uni.lu

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around the molecule. It maps regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack), offering crucial insights into how the molecule will interact with other chemical species. researchgate.netuni.lu For this compound, the MEP would likely show negative potential around the oxygen and halogen atoms due to their high electronegativity.

The methoxy and methyl groups in this compound can rotate relative to the benzene ring. A conformational analysis, typically performed by scanning the potential energy surface, investigates how the molecule's energy changes as these groups rotate. This analysis identifies the most stable conformer(s) and the energy barriers to rotation, which is important for understanding the molecule's dynamic behavior.

Ab Initio Molecular Orbital Calculations for Energetic and Electronic Properties

Ab initio (Latin for "from the beginning") methods are another class of computational techniques that rely on first principles of quantum mechanics without using experimental data for parametrization. Methods like Hartree-Fock (HF) and more advanced post-HF methods (e.g., Møller-Plesset perturbation theory, MP2) can be used to calculate the energetic and electronic properties of this compound. researchgate.net These methods can provide a higher level of theory and are often used to benchmark results from DFT calculations, offering a more profound understanding of the molecule's electronic structure and stability.

Thermodynamic and Kinetic Modeling of Reaction Pathways

Theoretical modeling is crucial for understanding the potential chemical transformations of this compound. By employing computational methods such as Density Functional Theory (DFT), it is possible to model the thermodynamics and kinetics of various reaction pathways, providing insights into the compound's stability and reactivity. rsc.orgresearchgate.net

The reaction pathways of substituted anisoles are significantly influenced by the nature and position of the substituents on the aromatic ring. For this compound, the interplay of the electron-withdrawing bromo and chloro groups and the electron-donating methyl group, in conjunction with the activating methoxy group, dictates its chemical behavior.

Key Reaction Pathways for Substituted Anisoles:

O-Demethylation: A common reaction for anisoles is the cleavage of the methyl group from the ether linkage. This can proceed through various mechanisms, including nucleophilic attack on the methyl group or protonation of the ether oxygen followed by cleavage. The electronic properties of the aromatic ring substituents influence the feasibility of these pathways.

Electrophilic Aromatic Substitution: The benzene ring of anisole is activated towards electrophilic attack by the methoxy group. However, the presence of halogen substituents (bromo and chloro) deactivates the ring towards electrophilic substitution due to their electron-withdrawing inductive effects. The directing effects of all substituents determine the position of further substitution.

Nucleophilic Aromatic Substitution: Generally, anisoles are not reactive towards nucleophilic aromatic substitution. However, the presence of strong electron-withdrawing groups can facilitate such reactions.

Thermal Decomposition: At elevated temperatures, substituted anisoles can undergo complex decomposition reactions. The initial and rate-determining step in the thermal decomposition of anisole is the homolytic cleavage of the O–CH₃ bond. acs.org The resulting phenoxy and methyl radicals can then initiate a series of further reactions. acs.org

Influence of Substituents on Reactivity:

The reactivity of this compound is a balance of the electronic and steric effects of its substituents. The methoxy group is strongly activating and ortho-, para-directing. The methyl group is weakly activating and ortho-, para-directing. The chloro and bromo groups are deactivating but ortho-, para-directing.

Reaction PathwayExpected Influence of SubstituentsThermodynamic/Kinetic Considerations
O-DemethylationThe electron-withdrawing halogens may facilitate nucleophilic attack on the methyl group by stabilizing the resulting phenoxide ion.DFT calculations on similar systems suggest that the energy barrier for this pathway is sensitive to the electronic nature of the aromatic ring. rsc.org
Electrophilic Aromatic SubstitutionThe combined deactivating effect of the bromo and chloro groups likely outweighs the activating effects of the methoxy and methyl groups, making electrophilic substitution challenging. The remaining open position (position 5) is the likely site of attack if the reaction occurs.Kinetic modeling would likely show high activation energies for electrophilic attack due to the deactivating halogens.
Thermal DecompositionThe C-Br and C-Cl bonds are potential weak points for homolytic cleavage, in addition to the O-CH₃ bond. The stability of the resulting radical intermediates will influence the primary decomposition pathway.Thermodynamic data for bond dissociation energies would be required to predict the initial cleavage site. Kinetic modeling could then simulate the subsequent radical chain reactions.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemistry

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of chemicals based on their molecular structure. These models establish a mathematical relationship between the molecular structure, encoded by molecular descriptors, and a specific property.

For halogenated aromatic compounds like this compound, QSPR models can predict a range of properties, including boiling point, vapor pressure, water solubility, and octanol-water partition coefficient (Kow). These predictions are valuable for assessing the environmental fate and potential applications of the compound.

A study on the QSPR modeling of 134 halogenated anisoles demonstrated that various molecular descriptors can be used to build robust predictive models. Key descriptors include:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Geometric descriptors: These relate to the 3D structure of the molecule, such as molecular volume and surface area.

Quantum-chemical descriptors: These are derived from quantum mechanical calculations and include parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, as well as electrostatic potentials.

The substituents on the anisole ring significantly impact these descriptors and, consequently, the predicted properties.

PropertyExpected Impact of SubstituentsRelevant Descriptors
Boiling PointThe presence of bromine and chlorine atoms, as well as the methyl group, increases the molecular weight and van der Waals interactions, leading to a higher boiling point compared to anisole.Molecular weight, molecular volume, polarizability.
Water SolubilityThe hydrophobic nature of the bromo, chloro, and methyl groups is expected to decrease water solubility compared to anisole.Octanol-water partition coefficient (logP), polar surface area, HOMO-LUMO gap.
Octanol-Water Partition Coefficient (logP)The addition of hydrophobic halogen and methyl groups will increase the logP value, indicating a greater affinity for the lipid phase over the aqueous phase.Molecular volume, surface area, hydrophobicity parameters.
Vapor PressureThe increased boiling point suggests a lower vapor pressure at a given temperature compared to anisole.Intermolecular forces, molecular weight.

While specific QSPR-predicted values for this compound are not available in the public literature, the general trends observed for halogenated anisoles provide a strong indication of its expected physicochemical properties. These predictive models are invaluable tools in the initial assessment of new or lesser-studied chemical compounds.

Advanced Research Applications and Contributions to Materials Science

Role as a Versatile Synthetic Building Block in Multistep Organic Syntheses

The primary and most significant role of 4-Bromo-2-chloro-6-methylanisole in research is as a versatile building block for the construction of more complex molecules. The bromine atom, in particular, serves as a highly effective "handle" for functionalization, primarily through metal-catalyzed cross-coupling reactions. This reactivity allows for the strategic formation of new carbon-carbon or carbon-heteroatom bonds.

The utility of related halogenated aromatic ethers as intermediates is well-documented. For instance, the bromine atom at the para-position provides a reactive site for transformations, while the remaining substituents can influence the electronic environment and steric hindrance around the reaction center. This controlled reactivity is crucial in multistep syntheses where selectivity is paramount. The presence of both a bromo and a chloro substituent offers the potential for sequential, site-selective reactions, further enhancing its versatility as a synthetic intermediate.

Table 1: Potential Synthetic Transformations

Reaction Type Role of this compound Potential Outcome
Suzuki Coupling Aryl halide source Formation of a new C-C bond with a boronic acid
Heck Coupling Aryl halide source Formation of a new C-C bond with an alkene
Buchwald-Hartwig Amination Aryl halide source Formation of a new C-N bond with an amine

Development of Functional Materials and Dyes

While specific data on this compound's direct use in the following applications is limited in publicly available research, the applications of structurally similar halogenated compounds provide a strong indication of its potential in these areas.

Precursors for Organic Photovoltaic Device Components

There is no direct evidence linking this compound to organic photovoltaic (OPV) applications. However, related dihalogenated aromatic and heterocyclic compounds are utilized as intermediates in the synthesis of dyes for solar cells. The typical strategy involves using the bromo-substituent as a reactive site for palladium-catalyzed coupling reactions to build the larger, conjugated systems required for light absorption and charge transfer in OPV devices. The specific substituents on the anisole (B1667542) ring could be leveraged to fine-tune the electronic properties and solubility of the final dye molecule.

Intermediates in the Production of Advanced Dye Systems (e.g., Black Fluorane (B1243052) Dye)

Currently, there is no specific information available that connects this compound to the synthesis of black fluorane dye. Fluorane dyes are complex structures used as color formers in applications like thermal paper. Their synthesis involves multiple steps, often starting from simpler, functionalized aromatic precursors. Halogenated organic compounds are common intermediates in such syntheses, but a direct link for this specific anisole derivative has not been established in available literature.

Application in Polymer Blends for Morphology Control

The control of morphology in immiscible polymer blends is critical for achieving desired material properties. This is often accomplished by adding compatibilizers that localize at the interface between the two polymer phases, reducing interfacial tension and improving adhesion. While this is a significant area of materials science, there is no documented application of this compound for this purpose. The use of small molecules for morphology control is less common than polymeric compatibilizers or nanoparticles.

Intermediates for Specialty Chemical Synthesis

Halogenated aromatic compounds are a well-established class of intermediates for producing a wide array of specialty chemicals, including bioactive substances. The distinct substitution pattern of this compound makes it a valuable precursor for creating complex, non-commodity chemicals. Its utility lies in its potential to be transformed through various organic reactions into more elaborate molecules tailored for specific, high-value applications. The commercial availability of this compound suggests its role as a starting material in proprietary, multistep synthetic sequences within the chemical industry.

Application in Biochemical Research Methodologies as Substrates for Enzymatic Studies

There is no direct report of this compound being used as a substrate in enzymatic studies. However, analytical methods, such as High-Performance Liquid Chromatography (HPLC), have been developed for its separation and analysis. Such methods are noted as being suitable for pharmacokinetic studies, which involve measuring the absorption, distribution, metabolism, and excretion of compounds. Pharmacokinetics is a fundamental component of biochemical and pharmaceutical research, suggesting that while not a direct substrate, the compound and its potential metabolites can be tracked and studied in biological systems.

Table 2: List of Compounds Mentioned

Compound Name
This compound
Black Fluorane Dye

Design of Photoaffinity Labeling Reagents from Anisole Derivatives

The structural framework of anisole and its substituted derivatives serves as a valuable platform for the design and synthesis of photoaffinity labeling (PAL) reagents. These sophisticated chemical tools are instrumental in elucidating ligand-protein interactions, identifying drug targets, and mapping binding sites within complex biological systems. The general design of a photoaffinity probe incorporates three essential components: a specificity unit for target recognition, a photoreactive moiety for covalent cross-linking upon light activation, and a reporter tag for detection and isolation of the labeled biomolecules. nih.gov Anisole derivatives can be strategically modified to incorporate these functionalities, thereby generating powerful probes for chemical biology research.

The core principle behind using anisole derivatives in this context lies in their synthetic tractability. The methoxy (B1213986) group of anisole can be readily converted into a phenolic hydroxyl group. This hydroxyl group then acts as a versatile chemical handle for the attachment of linkers, which in turn can be connected to reporter tags such as biotin (B1667282) or fluorescent dyes. nih.gov This synthetic flexibility allows for the systematic variation of the probe's architecture to optimize its binding affinity, photoreactivity, and detection sensitivity.

Detailed Research Findings

Research into photoaffinity labeling has established several key classes of photoreactive groups, with aryl diazirines and benzophenones being among the most widely used due to their favorable photochemical properties. nih.gov The design of photoaffinity probes from anisole derivatives typically involves the incorporation of one of these photoreactive moieties onto the anisole scaffold.

Aryl Diazirine-Based Probes:

Aryl diazirines are favored for their small size, which minimizes steric hindrance and often preserves the binding affinity of the parent molecule. beilstein-journals.org Upon irradiation with UV light (typically around 350-380 nm), they generate highly reactive carbenes that can form covalent bonds with a wide range of amino acid residues in the target protein. mdpi.com

A general synthetic strategy for preparing an aryl diazirine-based photoaffinity probe from a substituted anisole, such as a hypothetical derivative of this compound, would involve the following key steps:

Introduction of a Diazirine Precursor: The synthesis would begin with a substituted anisole that is either commercially available or synthesized with appropriate functional groups. A common approach involves the conversion of an aryl ketone to a diazirine. For instance, an acetyl group on the anisole ring could be transformed into a trifluoromethyl diazirine. nih.gov

Demethylation: The methoxy group of the anisole derivative is converted to a phenolic hydroxyl group. This is a critical step that provides a point of attachment for the linker and reporter tag. Reagents such as boron tribromide (BBr3) are effective for this demethylation. nih.gov

Linker and Reporter Tag Conjugation: The newly formed phenolic hydroxyl group can be alkylated with a linker molecule that contains a terminal functional group amenable to conjugation with a reporter tag. For example, O-alkylation with a bifunctional linker containing a terminal azide (B81097) would allow for the subsequent attachment of a biotin or fluorophore tag via "click chemistry". rsc.org Alternatively, a linker with a terminal protected amine could be used for subsequent amide coupling to a biotin derivative. nih.gov

The choice of linker length and composition is crucial, as it can significantly impact the probe's ability to reach and label the target protein without disrupting the initial binding event. nih.gov

Benzophenone-Based Probes:

Benzophenone (B1666685) is another popular photoreactive group that, upon excitation with UV light (around 350-360 nm), forms a reactive triplet ketyl radical. This radical preferentially abstracts hydrogen atoms from C-H bonds, leading to the formation of a stable covalent C-C bond with the target protein. wustl.edu

The synthesis of a benzophenone-based photoaffinity probe from an anisole derivative would follow a similar logic to the diazirine probes:

Incorporation of the Benzophenone Moiety: The benzophenone group can be introduced onto the anisole scaffold through various synthetic reactions, such as a Friedel-Crafts acylation.

Functionalization for Linker Attachment: As with the diazirine probes, a key step is the creation of a functional handle, often a hydroxyl group derived from the anisole's methoxy group, to attach a linker.

Linker and Reporter Tag Installation: The linker and reporter tag are then attached to the functionalized benzophenone-anisole scaffold.

The following interactive data table provides a representative overview of how anisole derivatives can be conceptually designed into photoaffinity labeling reagents.

Anisole Derivative Scaffold Photoreactive Group Linker Reporter Tag Potential Biological Target Class
This compound3-(trifluoromethyl)-3H-diazirinePolyethylene glycol (PEG)BiotinKinases, GPCRs
2,4-DibromoanisoleBenzophenoneAlkyl chain with terminal amineFluoresceinNuclear receptors
4-Methoxyacetophenone3-(trifluoromethyl)-3H-diazirineAmino acid (e.g., glycine)Azide (for click chemistry)Enzymes
3-ChloroanisoleAryl azideThioether linkageAlkyne (for click chemistry)Ion channels

Table 1: Conceptual Design of Photoaffinity Labeling Reagents from Anisole Derivatives

It is important to note that the specific design and synthetic route for a photoaffinity probe are highly dependent on the biological target and the structure-activity relationship of the parent ligand. The halogen substitutions on a compound like this compound can influence its binding affinity and metabolic stability, making such scaffolds interesting starting points for probe development. The bromine and chlorine atoms can also serve as synthetic handles for further functionalization in some cases.

The development of photoaffinity probes from anisole derivatives represents a powerful strategy in chemical biology. By leveraging the synthetic versatility of the anisole scaffold, researchers can create customized tools to investigate the intricate molecular interactions that govern cellular processes.

Environmental Behavior and Fate Research

Non-Target and Suspect Screening Methodologies for Environmental Contaminants

Recent advancements in analytical chemistry have enabled broader and more comprehensive screening for environmental pollutants. Non-target and suspect screening methods are at the forefront of identifying previously unrecognized contaminants.

The remote and unique environment of the Norwegian Arctic serves as a crucial location for identifying new chemicals of emerging Arctic concern (CEACs). The presence of a contaminant in Arctic air is a strong indicator of its environmental stability and mobility. copernicus.org Advanced analytical strategies, such as non-target and suspect screening, are necessary to identify a wide range of compounds beyond legacy persistent organic pollutants (POPs). copernicus.org

One such study utilized a wide-scope sample clean-up method followed by comprehensive two-dimensional gas chromatography separation and low-resolution time-of-flight mass spectrometric detection (GC × GC-LRMS). copernicus.org This approach led to the detection of over 700 compounds of interest in the particle phase and over 1200 in the gaseous phase in Arctic air samples. copernicus.org Among the classes of compounds identified were halogenated anisoles, although the specific detection of 4-Bromo-2-chloro-6-methylanisole was not explicitly mentioned. nih.gov

Another study in the northern Baltic Sea employed polyurethane foam (PUF) disk passive samplers to investigate organochlorine pesticides and natural brominated anisoles in the air. nih.gov This research highlights the long-range transport of such compounds. nih.gov While specific isomers of bromoanisoles were detected, this compound was not individually reported. nih.gov

The application of gas chromatography coupled with ion mobility spectrometry and high-resolution mass spectrometry (GC-IMS-MS) has also been used to uncover halogenated airborne organic pollutants in industrial areas. nih.gov This non-targeted screening successfully identified various chlorinated and brominated anisoles, demonstrating the capability of these methods to detect such compounds. nih.gov

Table 1: Methodologies for Detection of Halogenated Anisoles in Atmospheric Samples

Methodology Sample Type Detected Compound Class Specific Detection of this compound Reference
GC × GC-LRMS High-volume air samples (Arctic) Halogenated Anisoles Not specified copernicus.org
PUF Disk Passive Samplers Air (Northern Baltic) Brominated Anisoles Not specified nih.gov

Halogenated anisoles are increasingly recognized as chemicals of emerging concern due to their potential for persistence, bioaccumulation, and long-range environmental transport. copernicus.orgnih.gov Non-target and suspect screening approaches are instrumental in identifying these compounds in various environmental matrices, which traditional target analysis might miss. chromatographyonline.com The detection of various halogenated anisoles in Arctic air, far from direct sources, underscores their environmental persistence and mobility. copernicus.org

The characterization of these compounds often involves assessing their potential for risk based on persistence (P), bioaccumulation (B), mobility (M), and toxicity (T). nih.gov While comprehensive data for this compound is not available, its structure as a halogenated aromatic compound places it within this group of emerging contaminants. ontosight.ai

Chemical Hazard Metrics and Environmental Transport Modeling Approaches

Understanding the potential environmental risk of chemicals like this compound involves the use of chemical hazard metrics and transport modeling. These tools help predict the environmental fate of a compound. The interaction between different halogens, such as bromine and chlorine, can be complex and influence their environmental behavior and impact. researchgate.net For instance, chlorine's presence can affect the recycling and production of bromine atoms. researchgate.net

Modeling the transport of halogenated compounds is crucial for understanding their distribution in the environment. While specific transport models for this compound are not detailed in the available research, the principles governing the movement of other halogenated organic compounds would be applicable.

Elucidation of Degradation Pathways in Environmental Systems (e.g., Photodegradation, Biodegradation)

The environmental persistence of this compound is determined by its susceptibility to various degradation processes, primarily photodegradation and biodegradation.

Photodegradation is a significant removal mechanism for many organic pollutants in the environment. nih.gov The process and rate of photodegradation can be influenced by factors such as the wavelength of light and the chemical's initial concentration. nih.gov For brominated compounds, photodegradation often involves the cleavage of the carbon-bromine bond.

For chlorinated aromatic compounds, degradation often proceeds through the formation of chlorocatechols as key intermediates. oup.com The biodegradation of brominated compounds can also be facilitated by microbial consortia, where different strains work together to break down the pollutant. mdpi.com

Table 2: Potential Degradation Pathways for Halogenated Anisoles

Degradation Pathway Key Processes Influencing Factors Reference
Photodegradation Cleavage of Carbon-Halogen bonds Light wavelength, Initial concentration nih.gov
Aerobic Biodegradation Dehalogenation, Ring hydroxylation, Ring cleavage Microbial enzymes (e.g., oxygenases, hydrolases), Presence of co-substrates nih.govoup.comoup.com

Future Research Directions and Unexplored Avenues

Exploration of Novel and Sustainable Synthetic Routes

The synthesis of polysubstituted aromatic compounds like 4-Bromo-2-chloro-6-methylanisole traditionally involves multi-step processes that may utilize hazardous reagents and generate significant waste. ontosight.ai Future research should prioritize the development of novel and sustainable synthetic methodologies.

Key Research Areas:

Enzymatic Halogenation: The use of halogenating enzymes, such as haloperoxidases, offers a green alternative to traditional chemical halogenation. mdpi.com These enzymes operate under mild conditions and exhibit high regio- and stereoselectivity, potentially simplifying synthetic pathways and reducing the formation of unwanted byproducts. nih.govnih.gov Research into identifying or engineering enzymes capable of selectively halogenating a 2-chloro-6-methylanisole precursor at the 4-position is a promising avenue.

Green Solvents: The choice of solvent is critical to the sustainability of a synthetic process. scienceopen.com While anisole (B1667542) itself has been touted as a "green" solvent alternative to more toxic chlorinated solvents like chlorobenzene (B131634) in applications such as perovskite solar cell fabrication, a full life-cycle assessment reveals that its multi-step synthesis can have a significant environmental impact. mdpi.comrsc.org Future work should explore the use of biodegradable, bio-based solvents like Cyrene, which can reduce environmental impact and simplify product isolation through methods like water precipitation, thereby avoiding extractions with organic solvents. nih.gov

Catalytic C-H Activation: Direct C-H activation and functionalization represent a highly atom-economical approach to synthesis. Developing catalytic systems (e.g., based on palladium, rhodium, or ruthenium) that can selectively introduce the bromo or chloro group onto the 6-methylanisole core would eliminate the need for pre-functionalized starting materials and protecting groups, thus shortening the synthetic route and minimizing waste.

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters (temperature, pressure, mixing), leading to improved yields, safety, and scalability. Applying flow chemistry to the halogenation and other functionalization steps in the synthesis of this compound could lead to more efficient and reproducible manufacturing processes.

A typical synthetic approach for a related compound, 4-bromo-2-methylanisole (B88804), involves the direct bromination of 2-methylanisole. sigmaaldrich.com Adapting such routes for this compound requires careful control of regioselectivity.

In-depth Mechanistic Studies of Under-Explored Reactions

While the general mechanisms of electrophilic aromatic substitution on anisole are well-understood, the interplay of three different substituents (bromo, chloro, methyl) on the aromatic ring of this compound presents unique electronic and steric effects that warrant detailed mechanistic investigation. youtube.com

Key Research Areas:

Catalytic Halogenation Mechanisms: Recent DFT (Density Functional Theory) studies on the aniline-catalyzed electrophilic halogenation of anisole have revealed a novel mechanism involving the autogenic protonation of an imine intermediate. researchgate.net Similar in-depth computational and experimental studies are needed to elucidate the precise mechanisms of halogenation on the 2-chloro-6-methylanisole substrate to achieve high selectivity for the 4-bromo isomer.

Cross-Coupling Reactions: The bromine atom at the 4-position is a prime site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). Mechanistic studies of these reactions using this compound as a substrate would provide valuable insights into the relative reactivity of the C-Br bond versus potential C-Cl bond activation under various catalytic conditions. This knowledge is crucial for its application as a building block in organic synthesis. guidechem.com

Nucleophilic Aromatic Substitution (SNAr): Although less common for such electron-rich systems, investigating the potential for SNAr reactions under specific conditions could unveil novel reactivity patterns. The combined electron-withdrawing effects of the halogens might render the ring susceptible to attack by potent nucleophiles, particularly if further activated.

Photochemical Reactions: The presence of carbon-halogen bonds suggests the possibility of photochemical reactivity. In-depth studies on the photostability and potential photochemical reactions of this compound, such as dehalogenation or rearrangement, are currently lacking but could be important for understanding its environmental fate and potential applications in photochemistry.

Development of Advanced Computational Models for Precise Property and Reactivity Prediction

Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules, guiding experimental work and accelerating discovery. wikipedia.org For a molecule like this compound, advanced computational models can offer profound insights.

Key Research Areas:

Modeling Halogen Bonds: Halogen bonds are noncovalent interactions where a halogen atom acts as an electrophilic species, interacting with a nucleophile. arxiv.org The presence of both bromine and chlorine in the molecule makes it an interesting candidate for forming complex halogen bonds. Developing accurate computational models to predict the strength and directionality of these interactions is crucial for designing materials where crystal packing and intermolecular forces are critical, such as in organic electronics or pharmaceuticals. researchgate.net

Predicting Reaction Pathways and Selectivity: Using high-level quantum mechanical methods like DFT, it is possible to model entire reaction energy profiles. researchgate.net Applying these methods to the synthesis and subsequent reactions of this compound can predict the most favorable reaction pathways, identify key transition states, and explain observed regioselectivity. This can help in optimizing reaction conditions to favor the desired product.

Simulating Spectroscopic and Physicochemical Properties: Advanced computational models can accurately predict spectroscopic data (NMR, IR, UV-Vis) and physicochemical properties (e.g., redox potentials, pKa). acs.org For this compound, this would aid in its characterization and in predicting its behavior in different chemical environments without the need for extensive initial experimentation.

Table 1: Computationally Relevant Properties of Halogenated Anisoles

CompoundPropertyPredicted/Measured ValueSignificance
This compoundMolecular FormulaC8H8BrClOBasic structural information. ontosight.ai
4-Bromo-2-methylanisoleMolecular Weight201.06 g/molFundamental physical property. sigmaaldrich.com
4-Bromo-3-methylanisoleRefractive Index (n20/D)1.561Optical property useful for characterization. sigmaaldrich.com
Halogenated AnisolesLog KowSimilar to chlorobenzenesPredicts bioaccumulation potential. nih.gov

Investigation of Structure-Property-Performance Relationships in Emerging Materials

Halogenated organic compounds are integral to many advanced materials due to the unique properties conferred by the halogen atoms, such as altered electronic character, increased thermal stability, and specific intermolecular interactions. researchgate.net The specific substitution pattern of this compound makes it an intriguing candidate for incorporation into new materials.

Key Research Areas:

Organic Electronics: The introduction of halogen atoms can modulate the HOMO/LUMO energy levels of organic molecules. Synthesizing polymers or small molecules containing the this compound unit and studying their electronic and photophysical properties could lead to new materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or field-effect transistors (OFETs). The study of structure-property relationships in such systems is key to rational material design. escholarship.org

Flame Retardants: Brominated and chlorinated compounds have long been used as flame retardants. Investigating the efficacy of this compound or its derivatives as novel flame retardants for polymers could be a valuable research direction, with a focus on understanding how its specific structure affects performance and thermal degradation pathways.

Liquid Crystals: The rigid, anisotropic structure of substituted benzene (B151609) rings is a common feature in liquid crystalline materials. By derivatizing this compound to create more elongated molecular structures, it may be possible to develop new liquid crystals. The polar C-X bonds would be expected to significantly influence the mesophase behavior and dielectric properties.

Biologically Active Molecules: Halogenation is a common strategy in drug discovery to enhance binding affinity, metabolic stability, and cell permeability. Using this compound as a scaffold or intermediate for the synthesis of new agrochemicals or pharmaceuticals is a significant, albeit underexplored, opportunity. ontosight.ai

Comprehensive Environmental Fate and Transport Studies for Global Assessment

The presence of multiple halogen atoms on an aromatic ring raises concerns about the environmental persistence, bioaccumulation, and toxicity of this compound. As a member of the halogenated anisole class, it can be considered a persistent organic pollutant (POP). nih.gov

Key Research Areas:

Biodegradation Pathways: Understanding if and how this compound is degraded by microorganisms in soil and water is crucial. nih.gov Research should focus on identifying bacterial or fungal strains capable of metabolizing this compound, elucidating the enzymatic pathways (e.g., oxidative dehalogenation, reductive dehalogenation), and identifying the resulting metabolites. nih.gov

Atmospheric Transport and Deposition: Like other POPs, halogenated anisoles can undergo long-range atmospheric transport, a process sometimes described as "global distillation" or the "grasshopper effect," leading to their accumulation in remote ecosystems like the Arctic. nih.govosti.gov Modeling studies, supported by measurements of physicochemical properties like vapor pressure and Henry's Law constant, are needed to predict the global transport potential of this compound. nih.govnih.gov

Toxicity and Bioaccumulation: Comprehensive toxicological studies are required to assess the potential risks to ecosystems and human health. ontosight.ai This includes determining its bioaccumulation factor (BAF) in aquatic organisms and investigating its potential for endocrine disruption or other chronic toxicity effects. The similarity of its predicted partition coefficients to those of chlorobenzenes suggests that its environmental fate could be comparable. nih.gov

Analytical Method Development: To conduct these environmental studies, sensitive and reliable analytical methods for detecting trace levels of this compound and its degradation products in complex environmental matrices (air, water, soil, biota) must be developed and validated, likely using techniques like GC-MS or LC-MS/MS. sielc.com

Q & A

Basic Research Questions

Q. What synthetic strategies ensure high regioselectivity in the preparation of 4-Bromo-2-chloro-6-methylanisole?

  • Methodological Answer : Regioselective bromination and chlorination of the methylanisole scaffold can be achieved using directing groups or controlled reaction conditions. For example, bromination at the para position can be directed by the methoxy group, followed by electrophilic chlorination at the ortho position. Steric and electronic effects of substituents (e.g., methyl groups) influence reactivity patterns, as observed in analogous compounds like 3-Bromo-4-chloroanisole (CAS 2732-80-1) . Purification via column chromatography and validation by GC-MS or NMR (¹H/¹³C) are critical to confirm regiochemical fidelity .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR can identify substituent positions via splitting patterns (e.g., aromatic protons) and coupling constants. For example, deshielded methoxy protons (~3.8 ppm) and downfield aromatic signals confirm substitution patterns .
  • X-ray Crystallography : Tools like SHELX and ORTEP-III provide unambiguous structural determination. For halogenated aromatics, intermolecular halogen interactions (e.g., Br···Cl) may stabilize crystal packing, aiding in refinement .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₈H₇BrClO₂, MW 249.5) and isotopic patterns for Br/Cl .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Thermal stability can be assessed via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). Halogenated anisoles are typically stable at 2–8°C in inert atmospheres but may degrade under UV light due to C-Br bond photolysis. Storage in amber vials with desiccants is recommended .

Advanced Research Questions

Q. How do density-functional theory (DFT) functionals affect the accuracy of electronic property calculations for this compound?

  • Methodological Answer :

  • Functional Selection : Hybrid functionals like B3LYP (Becke-3-Lee-Yang-Parr) are widely used but may overestimate delocalization in halogenated systems. The inclusion of exact exchange (e.g., in Becke’s 1993 functional ) improves thermochemical accuracy for atomization energies (average error ~2.4 kcal/mol).
  • Basis Sets : Polarized basis sets (e.g., 6-311+G(d,p)) are essential for modeling halogen electronegativity and anisotropic effects .
  • Solvent Modeling : COSMO-RS or SMD implicit solvent models account for solvation effects in reactivity studies .

Q. How can discrepancies between experimental and computational vibrational spectra (e.g., IR) be resolved?

  • Methodological Answer : Discrepancies often arise from anharmonicity or solvent interactions.

  • Anharmonic Corrections : VPT2 (Vibrational Perturbation Theory) improves IR peak assignments for C-Br (~550 cm⁻¹) and C-Cl (~700 cm⁻¹) stretches .
  • Experimental Validation : Compare computed spectra with gas-phase IR data to minimize solvent artifacts .

Q. What strategies optimize the design of Schiff base derivatives from this compound for coordination chemistry applications?

  • Methodological Answer :

  • Functionalization : Introduce amino or aldehyde groups via nucleophilic substitution (e.g., replacing Br with –NH₂). For example, 2-Bromo-4-chloro-6-{(E)-[4-(diethylamino)phenyl]iminomethyl}phenol demonstrates ligand versatility in metal complexes .
  • Crystallographic Analysis : Use SHELXL to refine metal-ligand bond lengths and angles, identifying preferred coordination geometries (e.g., square planar vs. octahedral) .
  • Electron-Withdrawing Effects : The chloro and bromo substituents enhance Lewis acidity at the metal center, impacting catalytic activity in oxidation reactions .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer :

  • Transmetallation Barriers : Br exhibits higher oxidative addition reactivity with Pd(0) compared to Cl, favoring selective coupling at the bromine site. DFT studies (e.g., using the Colle-Salvetti correlation ) can model transition states for Pd-Br bond formation.
  • Steric Effects : The methyl group at position 6 may hinder coupling at adjacent positions, directing reactivity to the less hindered bromine site .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.